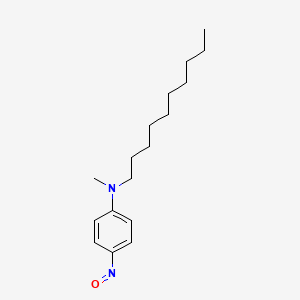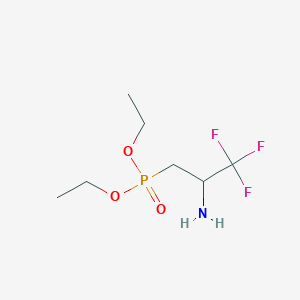
Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate is an organophosphorus compound that contains a trifluoromethyl group, an amino group, and a phosphonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable trifluoromethylated precursor. One common method involves the use of diethyl (3,3,3-trifluoropropyl)phosphonate as a starting material, which is then subjected to aminomethylation reactions to introduce the amino group . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines and Ammonia: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted phosphonates, phosphonic acids, and heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Agrochemistry: It is used in the synthesis of herbicides and pesticides with improved efficacy and environmental safety.
Wirkmechanismus
The mechanism of action of diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and ability to form hydrogen bonds, which can affect its binding affinity and activity. The amino group can participate in various biochemical pathways, leading to the modulation of biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (3,3,3-trifluoropropyl)phosphonate
- Diethyl (2-oxo-3,3,3-trifluoropropyl)phosphonate
- Diethyl (3,3,4,4,4-pentafluorobutyl)phosphonate
Uniqueness
Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate is unique due to the presence of both an amino group and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group provides reactivity and potential for further functionalization .
Eigenschaften
CAS-Nummer |
166528-55-8 |
|---|---|
Molekularformel |
C7H15F3NO3P |
Molekulargewicht |
249.17 g/mol |
IUPAC-Name |
3-diethoxyphosphoryl-1,1,1-trifluoropropan-2-amine |
InChI |
InChI=1S/C7H15F3NO3P/c1-3-13-15(12,14-4-2)5-6(11)7(8,9)10/h6H,3-5,11H2,1-2H3 |
InChI-Schlüssel |
LOGRQDMJXINMGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC(C(F)(F)F)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Chlorophenyl)sulfonyl-1-[2-(2,4-difluorophenyl)ethyl]piperidine](/img/structure/B14253386.png)

![2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14253428.png)
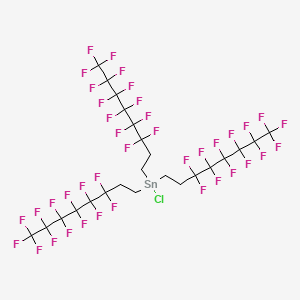
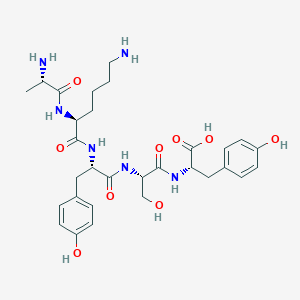
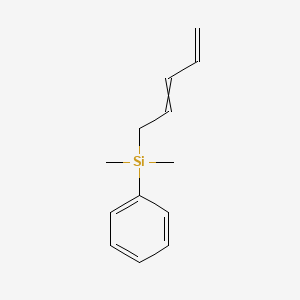
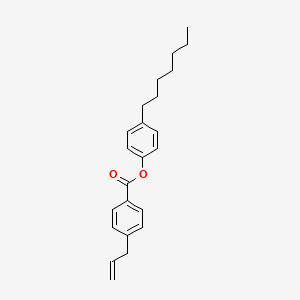
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-6-methylphenol](/img/structure/B14253448.png)
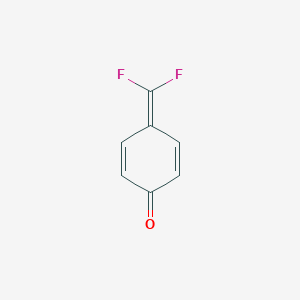
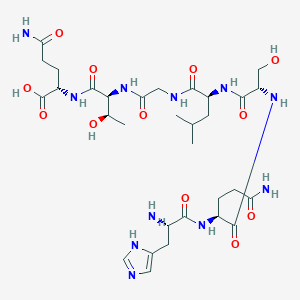
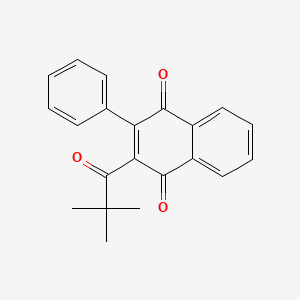
![Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl-](/img/structure/B14253478.png)
